molecular formula C6H10N2O4 B14617495 2-[2-(Ethoxycarbonyl)hydrazinylidene]propanoic acid CAS No. 58792-16-8

2-[2-(Ethoxycarbonyl)hydrazinylidene]propanoic acid

Katalognummer: B14617495
CAS-Nummer: 58792-16-8
Molekulargewicht: 174.15 g/mol
InChI-Schlüssel: CKKZLIXPFOUFDC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[2-(Ethoxycarbonyl)hydrazinylidene]propanoic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of an ethoxycarbonyl group and a hydrazinylidene group attached to a propanoic acid backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Ethoxycarbonyl)hydrazinylidene]propanoic acid typically involves the reaction of ethyl hydrazinecarboxylate with pyruvic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

2-[2-(Ethoxycarbonyl)hydrazinylidene]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: The ethoxycarbonyl and hydrazinylidene groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate derivatives, while reduction may produce hydrazine derivatives.

Wissenschaftliche Forschungsanwendungen

2-[2-(Ethoxycarbonyl)hydrazinylidene]propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-[2-(Ethoxycarbonyl)hydrazinylidene]propanoic acid involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The pathways involved may include metabolic processes where the compound acts as a substrate or inhibitor.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-[2-(Methoxycarbonyl)hydrazinylidene]propanoic acid
  • 2-[2-(Propoxycarbonyl)hydrazinylidene]propanoic acid

Uniqueness

2-[2-(Ethoxycarbonyl)hydrazinylidene]propanoic acid is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. Its ethoxycarbonyl group provides a balance between hydrophobicity and hydrophilicity, making it versatile for various applications.

Eigenschaften

CAS-Nummer

58792-16-8

Molekularformel

C6H10N2O4

Molekulargewicht

174.15 g/mol

IUPAC-Name

2-(ethoxycarbonylhydrazinylidene)propanoic acid

InChI

InChI=1S/C6H10N2O4/c1-3-12-6(11)8-7-4(2)5(9)10/h3H2,1-2H3,(H,8,11)(H,9,10)

InChI-Schlüssel

CKKZLIXPFOUFDC-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)NN=C(C)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.